molecular formula C23H23F3N2O3 B2744994 (E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 568574-09-4

(E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2744994
CAS RN: 568574-09-4
M. Wt: 432.443
InChI Key: PCLYJQSAIGXLEG-UHFFFAOYSA-N
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Description

The compound is a type of organic compound known as an amide, which is characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The “cyano” group (CN) and the “trifluoromethyl” group (CF3) suggest the presence of nitrogen and fluorine atoms in the molecule .


Molecular Structure Analysis

The molecular structure of such compounds typically involves a careful analysis of its functional groups and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The presence of an amide group could make it participate in reactions such as hydrolysis, while the cyano group might undergo transformations such as reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by factors such as its molecular structure, polarity, and the nature of its functional groups .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions could involve exploring new synthesis methods, studying its reactions under different conditions, or investigating its potential applications in fields such as medicine or materials science .

properties

IUPAC Name

(E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O3/c1-3-10-30-20-9-8-16(21(14-20)31-11-4-2)12-17(15-27)22(29)28-19-7-5-6-18(13-19)23(24,25)26/h5-9,12-14H,3-4,10-11H2,1-2H3,(H,28,29)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLYJQSAIGXLEG-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

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